Dipotassium;sulfinato sulfite

Description

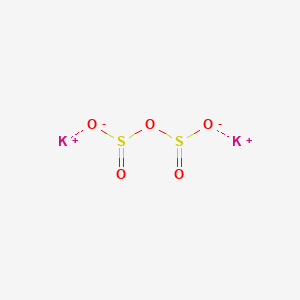

Dipotassium sulfite (K₂SO₃), also known as potassium sulfite, is a white, water-soluble inorganic compound with a molecular weight of 158.254 g/mol . It is synthesized via the thermal decomposition of potassium metabisulfite (K₂S₂O₅) at 190°C, releasing sulfur dioxide (SO₂) . Its structure consists of two potassium cations (K⁺) bonded to a sulfite anion (SO₃²⁻), stabilized by ionic interactions and hydrogen bonding .

Properties

IUPAC Name |

dipotassium;sulfinato sulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O5S2/c;;1-6(2)5-7(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOMDXSQDOBBMW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)OS(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Reaction Conditions:

| Reactants | Products | Temperature | Catalyst |

|---|---|---|---|

| SO₂ + KOH (aq) | K₂S₂O₅ + H₂O | Room temp | None |

Thermal Decomposition

At elevated temperatures, K₂S₂O₅ decomposes into potassium sulfite (K₂SO₃) and sulfur dioxide:

This reaction is critical in industrial processes requiring controlled SO₂ release, such as wine preservation .

Acid-Base Equilibria and Hydrolysis

In aqueous solution, K₂S₂O₅ dissociates into sulfite and bisulfite ions, which further hydrolyze depending on pH:

Under acidic conditions, sulfurous acid (H₂SO₃) decomposes into SO₂ gas:

This property is exploited in laboratory SO₂ generation .

Oxidation Reactions

K₂S₂O₅ acts as a reducing agent, readily oxidizing to sulfate (SO₄²⁻) in the presence of oxygen:

In acidic permanganate solutions, it decolorizes KMnO₄ via redox reactions:

This reaction is a qualitative test for sulfite detection .

Biochemical Interactions

Sulfite oxidase (SO), a molybdenum-containing enzyme, catalyzes the oxidation of sulfite (derived from K₂S₂O₅) to sulfate:

The mechanism involves nucleophilic attack on the Mo(VI) center, reducing it to Mo(IV) and transferring electrons via a heme cofactor .

Synthetic Pathways:

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Aryl diazonium | Aryl sulfonates | Cu catalysis, 25°C | 85–92 |

| Alkenes | Vinyl sulfones | Visible light, 12 h | 78–84 |

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Comparative Properties of Sulfite Compounds

| Compound | Formula | Molecular Weight (g/mol) | Solubility in Water | Stability | Key Applications |

|---|---|---|---|---|---|

| Dipotassium Sulfite | K₂SO₃ | 158.25 | High | Moderate; decomposes at high temps | Food preservative, reducing agent |

| Aluminum Sulfite | Al₂(SO₃)₃ | 294.15 | Low | High (covalent bonding, H-bonding) | Water purification, paper industry |

| Sodium Sulfite | Na₂SO₃ | 126.04 | Very high | Hygroscopic; oxidizes in air | Photography, textile bleaching |

| Dimethyl Sulfite | (CH₃O)₂SO | 142.18 | Insoluble | Stable under anhydrous conditions | Organic synthesis, insecticides |

| Trisodium Gold Sulfite | Na₃Au(SO₃)₂ | 346.00 | Moderate | Light-sensitive | Electroplating, specialty chemistry |

Key Observations :

- Solubility : Sodium sulfite (Na₂SO₃) exhibits the highest solubility, making it suitable for aqueous applications like photography . In contrast, aluminum sulfite (Al₂(SO₃)₃) has low solubility but superior stability due to covalent and hydrogen bonding .

- Stability : Dipotassium sulfite is less stable than aluminum sulfite but more stable than hygroscopic sodium sulfite, which readily oxidizes in air .

- Niche Applications : Trisodium gold sulfite (Na₃Au(SO₃)₂) is used in electroplating, while dimethyl sulfite serves as a reagent in organic synthesis .

Biochemical and Industrial Interactions

Enzymatic Pathways :

- Sulfite Reductase : Dipotassium sulfite participates in microbial sulfur metabolism. Mutations in sulfite reductase genes (e.g., MET5, MET10) reduce hydrogen sulfide (H₂S) production in yeast during fermentation, but increase total sulfite levels . This contrasts with sodium sulfite, which is oxidized to sulfate via sulfite oxidase in eukaryotes .

- Toxicity Mitigation : In Saccharomyces cerevisiae, sulfite tolerance involves efflux pumps (SSU1, FZF1) and reduction pathways. Overexpression of MET4 enhances sulfite assimilation, a mechanism less relevant to aluminum or gold sulfites .

Stability and Reactivity

- Thermal Decomposition : Dipotassium sulfite decomposes at high temperatures, releasing SO₂, whereas aluminum sulfite remains stable due to its covalent network .

- Oxidation Sensitivity : Sodium sulfite oxidizes rapidly in air to sodium sulfate (Na₂SO₄), necessitating airtight storage. Dipotassium sulfite is less prone to oxidation under similar conditions .

Research Findings and Implications

Fermentation Science : Wine yeast strains with mutated sulfite reductase genes reduce H₂S by 50–99%, but elevate sulfite concentrations, highlighting a trade-off in sulfur metabolism .

Environmental Remediation : UV/sulfite systems achieve 97.6% removal of trichloroethylene in 3 hours, demonstrating the efficacy of potassium and sodium sulfites in pollutant degradation .

Toxicity in Humans : Sulfite oxidase deficiency causes severe neurological effects, emphasizing the critical role of enzymatic sulfite detoxification—a process relevant to ingested potassium or sodium sulfites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.